molecular formula C5H11NO B1267664 4-Aminotetrahydropyran CAS No. 38041-19-9

4-Aminotetrahydropyran

Cat. No. B1267664
CAS RN: 38041-19-9
M. Wt: 101.15 g/mol
InChI Key: AHVQYHFYQWKUKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminotetrahydropyran involves a tethered enol-ether Prins cyclization, allowing for the preparation of sp3-rich scaffolds useful for drug discovery. This method shows the potential for library synthesis, highlighting the adaptability of 4-aminotetrahydropyran scaffolds in medicinal chemistry (Nortcliffe et al., 2017).

Molecular Structure Analysis

4-Aminotetrahydropyran and its derivatives, such as 2-amino-4H-pyrans, are typically colorless to pale-yellow crystals with high melting points. Their solubility in common organic solvents like alcohols, acetone, and DMSO, and their near insolubility in water, are noteworthy. These compounds are often analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray structural analysis to elucidate their complex structures (Litvinov & Shestopalov, 2011).

Chemical Reactions and Properties

4-Aminotetrahydropyran exhibits a range of chemical reactivities, including the ability to undergo Prins cyclization and various nucleophilic additions. Its aminotetrahydropyran derivatives can be synthesized through sequential C-H functionalizations, showcasing the compound's versatility in organic synthesis (Kang et al., 2023).

Scientific Research Applications

4-Aminotetrahydropyran is a chemical compound that contains the tetrahydropyran ring . This ring structure is frequently reported in marketed drugs, second only to the phenyl ring when two-dimensional rings are included .

  • Drug Discovery

    • 4-Aminotetrahydropyran is used in the synthesis of functionalised tetrahydropyran scaffolds . The key 4-hydroxytetrahydropyran scaffold can be readily manipulated to the 4-azidotetrahydropyran that could be elaborated via copper catalysed azide-alkyne cycloaddition or by reduction to the amine, to provide sp3-rich scaffolds useful for drug discovery .
  • Cancer Treatment

    • 4-Aminotetrahydropyran can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment . Aminothiazole compounds have shown potential in the treatment of various types of cancer .
  • Organic Synthesis

    • 4-Aminotetrahydropyran can be synthesized from 4-cyanotetrahydropyran and sodium hydroxide solution as raw materials to synthesize 4-formamide tetrahydropyran . This synthesis process is useful in organic chemistry for the preparation of various organic compounds .
  • Chemical Industry

    • In the chemical industry, 4-Aminotetrahydropyran is used as a reactant or reagent in various chemical reactions . It’s available for purchase from chemical suppliers, indicating its use in various industrial applications .
  • Pharmaceutical Industry

    • In the pharmaceutical industry, 4-Aminotetrahydropyran is used in the synthesis of various drugs . For example, it can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment .
  • Research and Development

    • 4-Aminotetrahydropyran is used in research and development. For instance, it has been used in the synthesis of 4-aminotetrahydropyran scaffolds for drug discovery . The key 4-hydroxytetrahydropyran scaffold could be readily manipulated to the 4-azidotetrahydropyran that could be elaborated via copper catalysed azide-alkyne cycloaddition or by reduction to the amine, to provide sp3-rich scaffolds useful for drug discovery .
  • Biochemistry

    • 4-Aminotetrahydropyran can be used in biochemistry for the synthesis of various bioactive compounds . It’s a key component in the synthesis of functionalised tetrahydropyran scaffolds, which are useful in drug discovery .
  • Material Science

    • In material science, 4-Aminotetrahydropyran has been used to modify the interfacial electronic states of all-inorganic CsPbI2Br perovskite and carbon electrodes . This modification tunes the work function of the perovskite surface by forming an electric dipole layer at the interface .
  • Environmental Science

    • While specific applications of 4-Aminotetrahydropyran in environmental science are not readily available, its use in the synthesis of various compounds suggests potential applications in environmental analysis and remediation .
  • 4-Aminotetrahydropyran can be used in chemical education as a practical example to teach students about organic synthesis and the properties of amines .
  • Understanding the properties and reactivity of 4-Aminotetrahydropyran is important in chemical safety. Its properties, such as its flammability and toxicity, are important considerations in its handling and storage .
  • 4-Aminotetrahydropyran is available for purchase from chemical suppliers, indicating its use in various industrial and research applications .

Safety And Hazards

4-Aminotetrahydropyran is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

In a recent study, 4-Aminotetrahydropyran was used in the synthesis of an organic-inorganic hybrid perovskite nanorods (NRs) of (4-aminotetrahydropyran)2 PbBr2Cl2 [(ATHP)2PbBr2Cl2] that exhibits a large d31 of 64.2 pC . This suggests potential future applications of 4-Aminotetrahydropyran in the field of materials science and energy harvesting.

properties

IUPAC Name

oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQYHFYQWKUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329299
Record name 4-Aminotetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydropyran

CAS RN

38041-19-9
Record name 4-Aminotetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminotetrahydropyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxan-4-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
A Nortcliffe, GDS Milne, D Hamza, CJ Moody - Bioorganic & Medicinal …, 2017 - Elsevier
Functionalised tetrahydropyran scaffolds were prepared using a tethered enol-ether Prins cyclisation and elaborated to show their potential use in library synthesis. The key 4-…
Number of citations: 8 www.sciencedirect.com
B Jadoo, IN Booysen, MP Akerman - Polyhedron, 2017 - Elsevier
Herein, we report the synthesis, characterization and DNA binding studies of novel rhenium(I) and (V) complexes with Schiff bases derived from 4-aminotetrahydropyran. More …
Number of citations: 11 www.sciencedirect.com
SA Jabbar, GS Mustafa - Materials Today: Proceedings, 2023 - Elsevier
2-((tetrahydro-2H-pyran-4-yl)amino)acetohydrazide [G1] was synthesized and characterized. This compound was used as a starting material for the synthesis of six hydrozones [G2-G7]. …
Number of citations: 0 www.sciencedirect.com
AS Naumova, AA Mikhaylov, YA Khomutova… - RSC Advances, 2014 - pubs.rsc.org
Tetrahydropyran-2-ones with a 4-amino function connected to a tertiary carbon atom – a widely naturally occurring fragment – are constructed by a three step protocol from easily …
Number of citations: 4 pubs.rsc.org
PR Stapp, CA Drake - The Journal of Organic Chemistry, 1971 - ACS Publications
… Nucleophilic displacement of the chlorine atom is difficult,but moderate yields of 4-aminotetrahydropyran (4), 4-piperidinotetrahydropyran (6), and 4-morpholinotetrahydropyran (7) were …
Number of citations: 9 pubs.acs.org
OL Epstein, T Rovis - Journal of the American Chemical Society, 2006 - ACS Publications
A simple one-pot procedure for the Sakurai−Prins−Ritter sequence allows rapid assembly of 4-acylamino-2,6-substituted tetrahydropyrans in high yields and with excellent …
Number of citations: 83 pubs.acs.org
JS Yadav, BVS Reddy, T Maity, GN Kumar - Synfacts, 2008 - thieme-connect.com
… In particular, the 4-aminotetrahydropyran nucleus may be found in several natural products such as ambruticins VS and glycamino acid. The azido group has also gained popularity …
Number of citations: 2 www.thieme-connect.com
XG Chen, XJ Song, ZX Zhang, PF Li… - Journal of the …, 2019 - ACS Publications
… we used 4-aminotetrahydropyran and lead bromide in organic–inorganic hybrid systems to assemble a two-dimensional (2D) hybrid perovskite ferroelectric of (4-aminotetrahydropyran) …
Number of citations: 158 pubs.acs.org
Z Yan, D Wang, Y Jing, X Wang, H Zhang, X Liu… - Chemical Engineering …, 2022 - Elsevier
… Here, we introduced 4-aminotetrahydropyran bromide (ATHPBr) as an electric dipole molecule to adjust the electronic state of the interface to cause a change in the work function (WF) …
Number of citations: 19 www.sciencedirect.com
AA Khan, G Huang, MM Rana, N Mei, M Biondi… - Nano Energy, 2021 - Elsevier
… In this work, we successfully synthesized an organic-inorganic hybrid perovskite (OIHP) nanorods (NRs) of (4-aminotetrahydropyran) 2 PbBr 2 Cl 2 [(ATHP) 2 PbBr 2 Cl 2 ] that exhibits a …
Number of citations: 28 www.sciencedirect.com

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